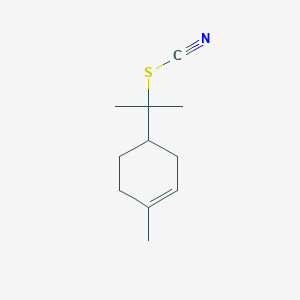
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is a complex organic compound characterized by its unique structure, which includes tetraethyl and phenyl groups attached to a dihydro-benzoxadisiline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline typically involves multi-step organic reactions. One common method includes the reaction of tetraethyl orthosilicate with phenylmagnesium bromide, followed by cyclization with appropriate reagents under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities. Quality control measures are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in halogenated or alkylated products.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline: shares similarities with other benzoxadisiline derivatives, such as 1,1,4,4-Tetraethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline and 1,1,4,4-Tetraethyl-3-phenyl-1H-2,1,4-benzoxadisiline.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds.
Propiedades
| 135888-13-0 | |
Fórmula molecular |
C21H30OSi2 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
1,1,4,4-tetraethyl-3-phenyl-3H-2,1,4-benzoxadisiline |
InChI |
InChI=1S/C21H30OSi2/c1-5-23(6-2)19-16-12-13-17-20(19)24(7-3,8-4)22-21(23)18-14-10-9-11-15-18/h9-17,21H,5-8H2,1-4H3 |
Clave InChI |
ROKOCDGPMJCYHQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1(C(O[Si](C2=CC=CC=C21)(CC)CC)C3=CC=CC=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)

![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)

![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
